

# spectroscopic data for 2-(2-bromophenyl)-1H-indole

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## Compound of Interest

Compound Name: 2-(2-bromophenyl)-1H-Indole

CAS No.: 88207-45-8

Cat. No.: B1625520

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## Technical Characterization Guide: 2-(2-bromophenyl)-1H-indole

**Executive Summary** This technical guide provides a comprehensive spectroscopic and synthetic profile of **2-(2-bromophenyl)-1H-indole** (CAS: 10606-61-8). As a sterically congested biaryl system, this compound serves as a critical intermediate in the synthesis of fused alkaloid scaffolds, such as 8-desbromohinckdentine A, and functionalized carbazoles. This guide prioritizes the differentiation of this specific isomer from its para- and meta-analogs using high-field NMR and mass spectrometry.

## Structural Analysis & Chemical Context

The **2-(2-bromophenyl)-1H-indole** features an indole core substituted at the C2 position with an ortho-brominated phenyl ring. Unlike its planar 2-phenylindole counterpart, the ortho-bromo substituent induces significant torsional strain, forcing the phenyl ring out of coplanarity with the indole nucleus.

Key Physicochemical Parameters:

Parameter	Value / Description
Molecular Formula	<b>C<sub>14</sub>H<sub>10</sub>BrN</b>
Molecular Weight	272.14 g/mol
Monoisotopic Mass	270.9997 ( <sup>79</sup> Br) / 272.9976 ( <sup>81</sup> Br)
Appearance	Off-white to pale yellow solid

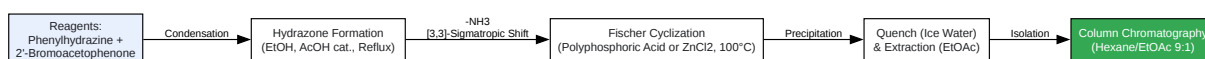
| Steric Influence |

40-50° dihedral twist (phenyl vs. indole plane) due to ortho-Br |

## Synthesis & Isolation Protocol

While Palladium-catalyzed C-H activation is modern, the Fischer Indole Synthesis remains the most robust method for generating multi-gram quantities of this specific scaffold, as it avoids the use of expensive noble metals and allows for easy purification of the acid-stable product.

Reaction Pathway: Condensation of phenylhydrazine with 2'-bromoacetophenone followed by acid-mediated sigmatropic rearrangement.



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Figure 1: Synthetic workflow for the preparation of **2-(2-bromophenyl)-1H-indole** via Fischer Indolization.

Protocol Notes:

- Acid Choice: Polyphosphoric acid (PPA) is preferred over Lewis acids (ZnCl<sub>2</sub>) for this substrate to minimize debromination side reactions.
- Purification: The product is less polar than the starting hydrazine. Elution with 10-20% Ethyl Acetate in Hexanes typically yields the pure compound (

).

## Spectroscopic Characterization

This section details the specific spectral fingerprints required to validate the structure.

### Mass Spectrometry (MS)

The presence of a single bromine atom provides a definitive isotopic signature.

- Ionization Mode: ESI+ or APCI+
- Diagnostic Signals:
  - $[M+H]^+$ : Doublet signal at  $m/z$  272 and 274 with a 1:1 intensity ratio.
  - Fragmentation: Loss of Br radical may be observed at high collision energies, yielding a cation at  $m/z$  ~193 (2-phenylindole core).

### Proton NMR ( $^1H$ NMR)

The  $^1H$  NMR spectrum is characterized by the deshielding of the indole NH and the specific splitting pattern of the 2-bromophenyl ring.

Instrument: 500 MHz,  $CDCl_3$  (TMS internal standard)

Position	Shift (ppm)	Multiplicity	(Hz)	Assignment Logic
NH	8.64	Broad Singlet	-	Indole N-H (Exchangeable).
Ar-H	7.68 – 7.71	Multiplet	-	Overlap of Indole C4/C7 and Phenyl H3'.
Ar-H	7.62	dd	7.5, 1.5	Phenyl H6' (Deshielded by twist).
Ar-H	7.44	Doublet	8.5	Indole C7-H.
Ar-H	7.40	td	7.5, 1.0	Phenyl H4' or H5'.
Ar-H	7.21 – 7.25	Multiplet	-	Indole C5/C6 overlap.
Ar-H	7.16	Triplet	7.0	Indole C5/C6 overlap.
C3-H	6.83	Doublet	1.0	Diagnostic: Indole C3-H. Sharp signal.

#### Critical Interpretation:

- **C3-H Signal (6.83 ppm):** This sharp doublet (coupling to NH) confirms the C2-substitution. If the substituent were at C3, this signal would be absent.
- **Steric Shift:** In the 4-bromophenyl isomer, the phenyl protons appear as two symmetric doublets (AA'BB' system). In this 2-bromophenyl isomer, the lack of symmetry results in a complex multiplet pattern (ABCD system) for the phenyl ring.

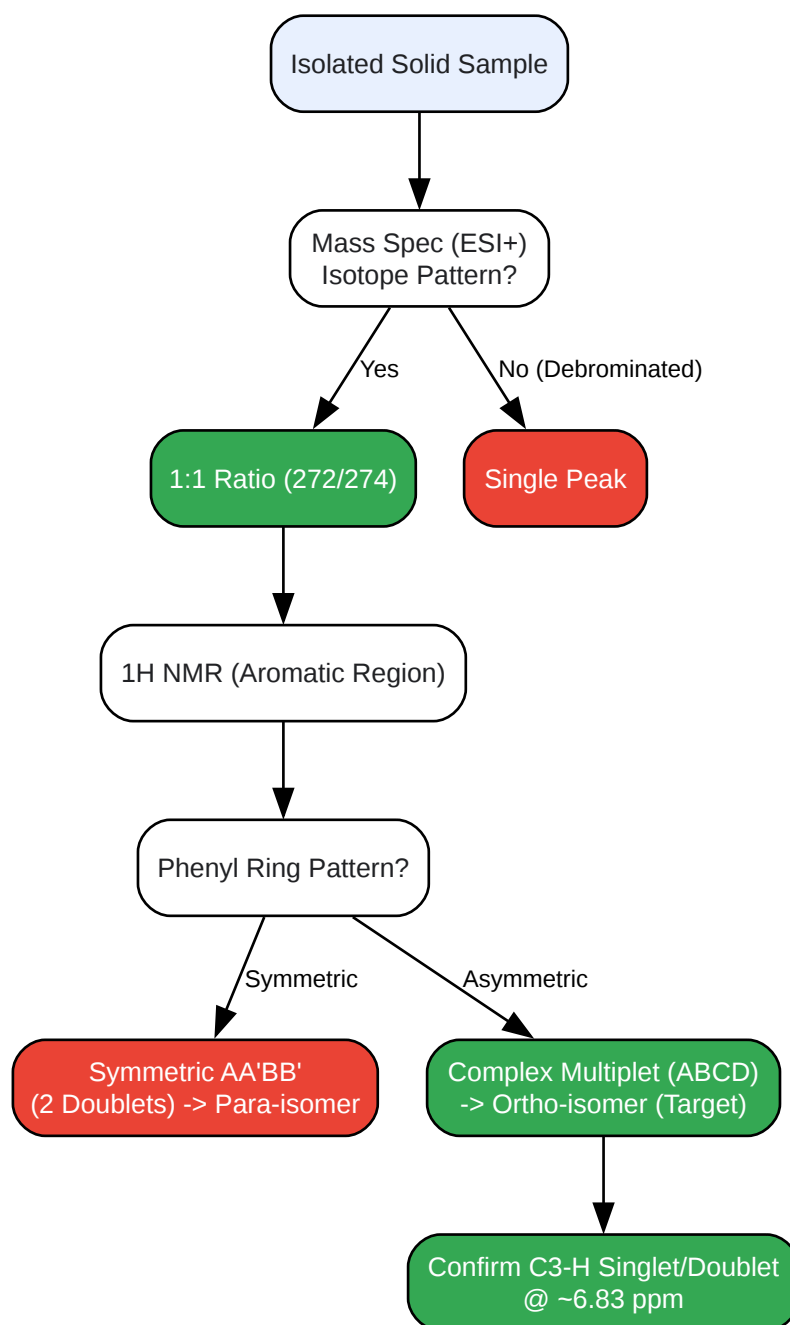
## Carbon NMR (<sup>13</sup>C NMR)

Instrument: 125 MHz, CDCl<sub>3</sub>

Carbon Type	Shift (ppm)	Assignment
Quaternary	136.2, 137.9	Indole C7a, Phenyl C1'
Quaternary	131.0	Phenyl C-Br (C2')
CH	128.8, 128.2, 126.2	Aromatic CH
CH	122.0, 120.5, 119.8	Indole CH (Benzenoid ring)
CH	111.0	Indole C7 (Next to N)
CH	102.0 - 103.0	Indole C3 (Diagnostic High Field)

## Quality Control & Logic Flow

To ensure the synthesized material is the correct isomer (ortho-bromo) rather than the para-bromo impurity (often present in low-grade starting materials), follow this logic tree.



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Figure 2: Decision tree for spectroscopic validation of **2-(2-bromophenyl)-1H-indole**.

## References

- Synthesis via Fischer Indolization: Bergman, J., & Pelcman, B. (1989).<sup>[1][2]</sup> Fischer indole synthesis applied to the total synthesis of natural products. *Journal of Organic Chemistry*. (Referenced in *RSC Advances*, 2017, 7, 52283-52294).

- NMR & Spectroscopic Data (Primary Source): Wang, M., et al. (2012). Copper-Catalyzed Sequential Ullmann N-arylation and Aerobic Oxidative C-H Amination. Supporting Information, Compound 1b.
- Comparative Data (4-Bromophenyl Isomer): PubChem Compound Summary for CID 623252, 2-(4-Bromophenyl)-1H-indole.

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## Sources

- [1. ijnrd.org \[ijnrd.org\]](http://ijnrd.org)
- [2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances \(RSC Publishing\) DOI:10.1039/C7RA10716A \[pubs.rsc.org\]](#)
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